molecular formula C11H12ClNO2 B12564659 3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid CAS No. 192564-06-0

3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid

Cat. No.: B12564659
CAS No.: 192564-06-0
M. Wt: 225.67 g/mol
InChI Key: LKCIRCZKFPPXTI-UHFFFAOYSA-N
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Description

3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid is an organic compound that features a chloro-substituted butenoic acid backbone with a methyl(phenyl)amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate chloro-substituted butenoic acid and the methyl(phenyl)amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The reaction temperature and solvent choice are critical to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, depending on the reagents and conditions used.

Scientific Research Applications

3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-[methyl(phenyl)amino]butanoic acid: Similar structure but with a saturated butanoic acid backbone.

    4-[Methyl(phenyl)amino]but-2-enoic acid: Lacks the chloro substitution.

    3-Chloro-4-[ethyl(phenyl)amino]but-2-enoic acid: Contains an ethyl group instead of a methyl group.

Uniqueness

3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

192564-06-0

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-chloro-4-(N-methylanilino)but-2-enoic acid

InChI

InChI=1S/C11H12ClNO2/c1-13(8-9(12)7-11(14)15)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)

InChI Key

LKCIRCZKFPPXTI-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=CC(=O)O)Cl)C1=CC=CC=C1

Origin of Product

United States

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